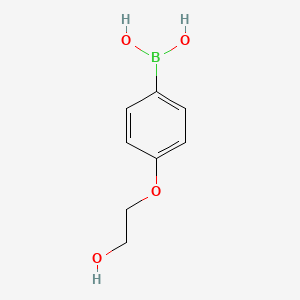

4-(2-Hydroxyethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-hydroxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXUTUGXJBKZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCO)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 4-(2-Hydroxyethoxy)phenylboronic acid

Introduction: Strategic Importance in Modern Chemistry

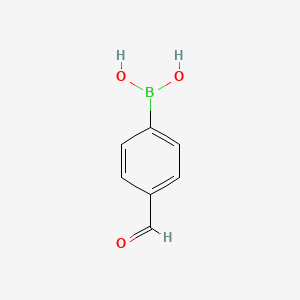

4-(2-Hydroxyethoxy)phenylboronic acid (CAS No. 221006-65-1) is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a boronic acid moiety on a phenyl ring and a terminal primary alcohol on an ether chain, makes it a versatile building block. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds to form biaryl systems.[2][3] The hydroxyethoxy tail offers a site for secondary modifications, enabling its incorporation into larger molecules, polymers, or attachment to surfaces, while also improving aqueous solubility.

This guide provides an in-depth, experience-driven overview of a reliable synthetic pathway, rigorous purification strategies, and comprehensive characterization of this compound. The protocols and insights are designed for professionals who require not just a procedure, but a foundational understanding of the underlying chemical principles.

Synthesis: A Tale of Protection and Functionalization

The synthesis of arylboronic acids bearing reactive functional groups requires a strategic approach to avoid unwanted side reactions. A direct etherification of 4-hydroxyphenylboronic acid is often complicated by the acidity of the boronic acid protons and potential for polymerization. A more robust and field-proven strategy involves the protection of the boronic acid as a pinacol ester. This protection strategy serves two key purposes: it renders the boron moiety inert to the basic conditions of the subsequent etherification step and it significantly improves the compound's solubility in organic solvents, simplifying purification of the intermediate.[4]

Synthetic Strategy Workflow

The chosen two-step synthesis involves:

-

Protection: Esterification of commercially available 4-hydroxyphenylboronic acid with pinacol to form the stable cyclic boronate ester.

-

Etherification & Deprotection: Williamson ether synthesis on the protected phenol using 2-bromoethanol, followed by in-situ or subsequent hydrolytic deprotection of the pinacol ester to yield the final product.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxyphenylboronic acid (10.0 g, 72.5 mmol), pinacol (9.4 g, 79.8 mmol, 1.1 equiv.), and toluene (120 mL).

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.

-

Expert Insight: The azeotropic removal of water drives the equilibrium towards the ester product. Ensuring the reaction goes to completion here simplifies the subsequent steps.

-

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid or oil is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Setup: To a 500 mL round-bottom flask, add the crude pinacol ester from the previous step, potassium carbonate (K₂CO₃, 30.2 g, 218 mmol, 3.0 equiv.), and dimethylformamide (DMF, 150 mL).

-

Addition: Add 2-bromoethanol (7.7 mL, 109 mmol, 1.5 equiv.) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching & Hydrolysis: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold water. Acidify the aqueous solution to a pH of ~2-3 by slowly adding 2 M hydrochloric acid (HCl). Stir the mixture vigorously for 1-2 hours.

-

Expert Insight: This acidification step is critical. It protonates the phenoxide, neutralizes the excess base, and hydrolyzes the pinacol ester back to the boronic acid, causing the product to precipitate.

-

-

Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts and residual DMF.

-

Drying: Dry the crude product under high vacuum to yield crude this compound, which can then be purified.

Purification: The Key to High-Quality Material

Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their propensity to dehydrate, form cyclic anhydrides (boroxines), or streak on the column.[5] Therefore, recrystallization or an acid-base extraction are the preferred methods.

Purification Workflow: Recrystallization

Caption: A standard workflow for the purification of the title compound by recrystallization.

Detailed Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system, such as ethyl acetate and water or ethyl acetate and hexanes, is often effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[6][7]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the hot primary solvent portion-wise until the solid just dissolves.

-

Induce Saturation: If using a co-solvent, add the "bad" solvent (e.g., water or hexanes) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate, resulting in a hot, saturated solution.[7]

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

-

Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

-

Drying: Dry the crystals under high vacuum to remove all residual solvent.

Alternative Purification via Base Extraction

For removing non-acidic impurities, a liquid-liquid extraction can be highly effective.[8]

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extract the organic layer with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.

-

Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining impurities.

-

Cool the aqueous layer in an ice bath and re-acidify with 2 M HCl until the product precipitates.

-

Collect the pure solid by filtration, wash with cold water, and dry.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide unambiguous structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons as two doublets (AA'BB' system), two triplets for the ethoxy chain protons, and broad singlets for the -OH and -B(OH)₂ protons. |

| ¹³C NMR | Signals corresponding to the 8 unique carbon atoms, including four aromatic carbons and two aliphatic carbons in the ethoxy chain. |

| Mass Spec (ESI-MS) | Expected m/z for the molecular ion. For C₈H₁₁BO₄, the exact mass is 182.07 g/mol . Expect [M-H]⁻ at ~181.06 in negative mode or [M+Na]⁺ at ~205.05 in positive mode. |

| FT-IR | Broad O-H stretch (~3200-3400 cm⁻¹), strong B-O stretch (~1350 cm⁻¹), C-O ether stretch (~1240 cm⁻¹), and aromatic C-H/C=C bands.[9][10] |

| Melting Point | A sharp melting point is indicative of high purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆, δ):

-

~7.65 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the boronic acid group.

-

~6.90 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the ether group.

-

~4.85 ppm (t, J ≈ 5.0 Hz, 1H): Terminal alcohol proton (-CH₂OH ).

-

~4.00 ppm (t, J ≈ 4.5 Hz, 2H): Methylene protons adjacent to the aromatic ring (-OCH₂ CH₂OH).

-

~3.70 ppm (q, J ≈ 4.5 Hz, 2H): Methylene protons adjacent to the terminal alcohol (-OCH₂CH₂ OH).

-

Note: The boronic acid protons B(OH)₂ often appear as a broad singlet around 8.0 ppm, but can exchange with water in the solvent and may not be observed.

-

-

¹³C NMR (101 MHz, DMSO-d₆, δ):

-

~160.0 ppm: Aromatic carbon attached to the ether oxygen (C-O).

-

~136.5 ppm: Aromatic carbons ortho to the boronic acid.

-

~129.0 ppm (approx.): Aromatic carbon attached to the boron (C-B). This signal is often broad or unobserved due to quadrupolar relaxation of the boron nucleus.

-

~114.5 ppm: Aromatic carbons ortho to the ether group.

-

~69.5 ppm: Methylene carbon adjacent to the aromatic ring (-C H₂CH₂OH).

-

~60.0 ppm: Methylene carbon adjacent to the terminal alcohol (-CH₂C H₂OH).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in negative mode (ESI-), the primary observed species would be the deprotonated molecule [M-H]⁻.

Infrared (IR) Spectroscopy

FT-IR is used to identify key functional groups.

-

O-H Stretch: A very broad and strong absorption in the 3400-3200 cm⁻¹ region, corresponding to the alcohol and boronic acid hydroxyl groups.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

B-O Stretch: A characteristic strong and broad band around 1350 cm⁻¹.[9]

-

C-O Ether Stretch: A strong band around 1240 cm⁻¹.

Application Profile: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl molecules. The reaction involves a palladium catalyst, a base, and an aryl halide.[11][12]

Caption: General scheme of a Suzuki-Miyaura reaction utilizing the title compound.

The hydroxyethoxy group provides a valuable handle for further derivatization of the resulting biaryl product, making it a key building block in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis, purification, and comprehensive characterization of this compound. By employing a pinacol ester protection strategy, followed by a straightforward purification via recrystallization, high-purity material can be reliably obtained. The analytical data provided serves as a benchmark for quality control. The utility of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions, underscores its importance as a versatile tool for synthetic chemists in both academic and industrial research.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Soundararajan, S., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

-

Callum, J. & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. Retrieved from [Link]

-

American Chemical Society. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Retrieved from [Link]

-

PubChem. (n.d.). (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxyphenylboronic acid. Retrieved from [Link]

- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Retrieved from [Link]

-

Molbase. (n.d.). 4-(2-Hydroxyethyl)phenylboronic acid. Retrieved from [Link]

-

Reddit. (n.d.). HELP: Purifying boronic acids sucks. Retrieved from [Link]

-

PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

-

University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxylation of phenylboronic acid reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

Sources

- 1. 221006-65-1|(4-(2-Hydroxyethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethoxy)phenylboronic Acid

Abstract

4-(2-Hydroxyethoxy)phenylboronic acid is a bifunctional organic compound of increasing interest to researchers in medicinal chemistry and materials science. As a member of the arylboronic acid family, it serves as a critical building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Furthermore, its unique structural features—a boronic acid moiety capable of reversible covalent bonding with diols and a hydrophilic hydroxyethoxy side chain—position it as a valuable tool for developing advanced drug delivery systems, biosensors, and functionalized materials. This guide provides a detailed examination of the core physicochemical properties of this compound, offering field-proven insights into its characterization, synthesis, handling, and application. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are foundational reagents in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them indispensable for constructing complex molecular architectures.[2] The Nobel Prize-winning Suzuki-Miyaura reaction, which utilizes boronic acids to form carbon-carbon bonds, is a cornerstone of drug discovery, enabling the efficient synthesis of biaryl structures common in many pharmaceutical agents.[1]

Beyond their role as synthetic intermediates, the boronic acid group, -B(OH)₂, possesses the unique ability to form reversible covalent esters with 1,2- and 1,3-diols. This dynamic interaction is central to their application in creating "smart" materials and targeted therapies. For instance, this property allows phenylboronic acid (PBA) derivatives to bind with sialic acids, which are often overexpressed on the surface of cancer cells, providing a mechanism for targeted drug delivery.[3][4][5] It also forms the basis for glucose-responsive systems designed for self-regulated insulin release.[5]

This compound distinguishes itself through the para-substituted hydroxyethoxy group. This side chain enhances hydrophilicity and provides an additional site for chemical modification, thereby expanding its utility in aqueous biological systems and polymer chemistry. Understanding its fundamental physicochemical properties is paramount to unlocking its full potential.

Molecular Structure and Identification

Chemical Structure and Nomenclature

The molecule consists of a benzene ring substituted at the 1- and 4-positions with a boronic acid group [-B(OH)₂] and a 2-hydroxyethoxy group [-O-CH₂-CH₂-OH], respectively.

-

IUPAC Name: (4-(2-Hydroxyethoxy)phenyl)boronic acid

-

Molecular Formula: C₈H₁₁BO₄

-

Molecular Weight: 182.00 g/mol (calculated)

Core Physicochemical Properties

The functional utility of this compound is directly governed by its physical and chemical characteristics. The following section details these properties, drawing comparisons with the parent compound, phenylboronic acid, to provide essential context.

Physical State and Appearance

Like most simple arylboronic acids, this compound is expected to be a white to off-white crystalline solid at standard temperature and pressure.

Thermal Properties

-

Boiling Point: Boronic acids typically decompose at high temperatures rather than boiling at atmospheric pressure. A predicted boiling point for the similar compound 4-(2-hydroxyethyl)phenylboronic acid is 359.9 ± 44.0 °C, but this is a computational estimate and does not reflect experimental reality.[9]

Acidity (pKa)

The pKa of a boronic acid is a critical parameter, as it dictates the equilibrium between the neutral, trigonal planar acid and the anionic, tetrahedral boronate form, the latter of which is more reactive toward diols. The pKa of unsubstituted phenylboronic acid is approximately 8.83.[1] The 4-(2-hydroxyethoxy) group is an electron-donating group via resonance, which increases electron density on the aromatic ring and the boron atom. This effect is expected to slightly decrease the Lewis acidity of the boron center, resulting in a pKa value slightly higher than that of phenylboronic acid. Fine-tuning the pKa through substituent modification is a key strategy in designing boronic acid-based sensors for use at physiological pH (≈7.4).[5][10]

Solubility Profile

A quantitative solubility study for this compound has not been published. However, its solubility can be predicted based on its structure and data from analogous compounds.

-

Water: Phenylboronic acid has a reported water solubility of about 10 g/L (1.9 g/100 g H₂O at 20 °C).[1][11] The presence of the polar and hydrogen-bond-donating/accepting hydroxyethoxy group significantly increases the molecule's overall polarity. Therefore, this compound is expected to have considerably higher aqueous solubility than unsubstituted phenylboronic acid, which is a significant advantage for biological applications.

-

Organic Solvents: Phenylboronic acids are generally soluble in polar organic solvents like DMSO, methanol, ethanol, and diethyl ether, but poorly soluble in nonpolar solvents such as hexanes and carbon tetrachloride.[1][12] This compound is expected to follow the same trend.

Data Summary Table

| Property | Value / Expected Value | Rationale / Reference |

| CAS Number | 221006-65-1 | [6][7] |

| Molecular Formula | C₈H₁₁BO₄ | - |

| Molecular Weight | 182.00 g/mol | - |

| Appearance | White to off-white solid | Analogy to other arylboronic acids. |

| Melting Point | >200 °C (decomposes) | Inferred from related compounds like 4-hydroxyphenylboronic acid (>230 °C). |

| pKa | > 8.83 | The electron-donating effect of the 4-alkoxy substituent decreases Lewis acidity compared to phenylboronic acid (pKa ≈ 8.83).[1][10] |

| Aqueous Solubility | Higher than phenylboronic acid | The polar hydroxyethoxy group enhances hydrophilicity.[1][11] |

| Organic Solubility | Soluble in polar organic solvents (DMSO, alcohols); Insoluble in nonpolar solvents (hexanes). | General property of phenylboronic acids.[1][12] |

Spectroscopic and Analytical Characterization

Robust characterization is essential for confirming the identity and purity of this compound. The following are the expected spectroscopic signatures.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum would show characteristic signals:

-

Aromatic Protons: An AA'BB' system with two doublets in the δ 7.0-8.0 ppm range, typical for para-substituted benzene rings.

-

Ethoxy Protons (-O-CH₂-CH₂-OH): Two triplets, likely around δ 3.5-4.5 ppm.

-

Hydroxyl Protons (-OH): A broad singlet for the boronic acid B(OH)₂ protons and a triplet for the alcohol -CH₂-OH proton. The chemical shift of these exchangeable protons is highly dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy: The spectrum would display six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethoxy group. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR Spectroscopy: This technique is highly diagnostic for boron-containing compounds. This compound should exhibit a single, broad resonance in the range of δ 27-30 ppm, characteristic of a trigonal arylboronic acid.[13]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

A strong, broad O-H stretching band around 3200-3400 cm⁻¹.

-

A strong B-O stretching band around 1350 cm⁻¹.[14]

-

Aromatic C-H and C=C stretching bands in their respective characteristic regions.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the compound would be expected to show a deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[15][16]

Synthesis and Purification

Proposed Synthetic Pathway

A common and reliable method for preparing substituted phenylboronic acids involves the reaction of an organometallic intermediate (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[17]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Causality: This protocol employs a Grignard reaction, a robust method for forming carbon-metal bonds from aryl halides. The subsequent reaction with triisopropyl borate is chosen for its steric bulk, which minimizes the formation of over-arylated byproducts. Acidic workup is required to hydrolyze the resulting boronate ester to the final boronic acid.

-

Preparation of Grignard Reagent: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-4-(2-hydroxyethoxy)benzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. The hydroxyl group must be protected (e.g., as a silyl ether) prior to this step to prevent it from quenching the Grignard reagent.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench by slowly adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ≈ 1-2). This step hydrolyzes the boronate ester and removes the silyl protecting group.

-

Stir vigorously for 1-2 hours.

-

Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to yield the pure boronic acid. It is crucial to remove any boroxine (trimeric anhydride) that may have formed.[18]

Stability, Handling, and Safety

Chemical Stability

-

Dehydration: Like all boronic acids, this compound can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[1] This can impact reactivity in subsequent reactions, and recrystallization from water is often used to ensure the compound is in its monomeric acid form.[18]

-

Oxidative Stability: Boronic acids are susceptible to oxidation, particularly in biological systems where reactive oxygen species are present.[19] This is a critical consideration for in-vivo applications. The rate of oxidation can be influenced by substituents on the phenyl ring. While no specific data exists for this compound, strategies to enhance stability, such as introducing ortho-coordinating groups, have been developed.[19]

Recommended Storage Conditions

For long-term stability, the compound should be stored in a cool, dry place, typically in a refrigerator (2 to 8 °C), under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and dehydration.[9][20]

Hazard Information

Based on data for similar compounds, this compound should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Applications in Research and Drug Development

The unique combination of a hydrophilic tail and a diol-binding head group makes this molecule highly valuable.

Synthetic Building Block

The primary application is as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-(2-hydroxyethoxy)phenyl moiety into a target molecule. This can improve the aqueous solubility and pharmacokinetic profile of a potential drug candidate.

Diol Sensing and Bioconjugation

The boronic acid group can form a reversible boronate ester with diols, a principle that is widely exploited in sensor design and bioconjugation.

Caption: Reversible binding of a boronic acid to a diol.

This equilibrium is pH-dependent, making it suitable for creating systems that respond to changes in their environment. The hydrophilic hydroxyethoxy group makes this compound an excellent candidate for developing aqueous-based sensors or for functionalizing biomolecules and nanoparticles for targeted delivery to sialic acid-rich cell surfaces.[3][5]

Conclusion

This compound is more than just a synthetic intermediate; it is a sophisticated chemical tool with significant potential in advanced pharmaceutical and materials science applications. Its key attributes—enhanced aqueous solubility, a site for further functionalization, and the inherent diol-binding capability of the boronic acid group—provide a powerful combination for innovation. A thorough understanding of its physicochemical properties, as detailed in this guide, is the critical first step for any researcher aiming to harness its capabilities for creating next-generation therapeutics, diagnostics, and smart materials.

References

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

- Hoffman Fine Chemicals. (n.d.). CAS 137756-89-9 | 4-(2-Hydroxyethyl)phenylboronic acid.

- ChemicalBook. (n.d.). (4-Hydroxy-2-methyl)phenylboronic acid synthesis.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.

-

PubChem. (n.d.). (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). [4-(Hydroxymethyl)phenyl]boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from [Link]

- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]

-

SpringerLink. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boronic Acids in Pharmaceutical Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Scirp.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. This compound | 221006-65-1 [amp.chemicalbook.com]

- 7. 221006-65-1|(4-(2-Hydroxyethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. rsc.org [rsc.org]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. raineslab.com [raineslab.com]

- 16. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 17. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]

"4-(2-Hydroxyethoxy)phenylboronic acid CAS number and molecular structure"

An In-Depth Technical Guide to 4-(2-Hydroxyethoxy)phenylboronic acid: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

This compound, identified by its CAS number 221006-65-1, is a specialized arylboronic acid that serves as a critical building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1] While boronic acids as a class are renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the specific functionalization of this reagent—the hydroxyethoxy group—imparts unique properties that make it highly valuable for drug development professionals.[2] This ether-alcohol side chain enhances aqueous solubility, a crucial parameter for drug candidates, and provides a secondary reactive handle for bioconjugation or further structural modification.

This guide offers a comprehensive technical overview of this compound, from its core physicochemical properties and a proposed synthetic route to its primary applications and detailed experimental protocols. The content is tailored for researchers and scientists who require a deep, practical understanding of how to effectively utilize this versatile reagent in their work.

Compound Profile & Molecular Structure

The structural foundation of this molecule is a phenylboronic acid core, which is substituted at the para-position with a 2-hydroxyethoxy group. This arrangement combines the cross-coupling reactivity of the boronic acid moiety with the hydrophilic and functional nature of the side chain.

Molecular Structure:

Caption: Molecular Structure of this compound.

Table 1: Compound Identification and Key Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 221006-65-1 | [3] |

| Molecular Formula | C₈H₁₁BO₄ | [3] |

| Molecular Weight | 181.98 g/mol | Calculated |

| IUPAC Name | (4-(2-Hydroxyethoxy)phenyl)boronic acid | |

| Physical Form | Solid | [4] |

| Storage | 2-8°C, under inert atmosphere |[4] |

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively published. However, data for the closely related structural isomer, 4-(2-Hydroxyethyl)phenylboronic acid (CAS: 137756-89-9) , provides valuable reference points for expected properties such as stability and potential solubility characteristics.

Table 2: Physicochemical Data (Reference Compound: 4-(2-Hydroxyethyl)phenylboronic acid)

| Property | Value (Predicted/Experimental) | Source |

|---|---|---|

| Boiling Point | 359.9 ± 44.0 °C (Predicted) | [4] |

| Density | 1.20 ± 0.10 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in most polar organic solvents (e.g., DMSO, Methanol, THF). Poorly soluble in nonpolar solvents like hexanes. |[5] |

The presence of the terminal hydroxyl and the ether linkage in the title compound is expected to confer greater hydrophilicity and potential for hydrogen bonding compared to unsubstituted phenylboronic acid, enhancing its solubility in polar and protic solvents.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Protection: The phenolic hydroxyl group on 4-bromophenol is acidic and would interfere with the formation of a Grignard or organolithium reagent required for borylation. A silyl ether, such as one formed with tert-Butyldimethylsilyl chloride (TBDMSCl), is an excellent choice as it is robust to the basic and nucleophilic conditions of the subsequent steps but can be easily removed under acidic conditions.

-

Ether Synthesis: The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. Using a pre-protected 2-bromoethanol derivative prevents side reactions involving its free hydroxyl group.

-

Borylation: The conversion of the aryl bromide to a boronic acid is typically achieved by forming an organometallic intermediate. Reacting the aryl bromide with magnesium turnings in an ether solvent like THF generates the Grignard reagent. This potent nucleophile is then quenched with an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃), at low temperatures to prevent side reactions.

-

Hydrolysis and Deprotection: The final step involves acidic workup. A dilute acid (e.g., 1M HCl) serves two purposes simultaneously: it hydrolyzes the borate ester intermediate to the desired boronic acid and cleaves the silyl protecting groups from both the phenolic and side-chain hydroxyls.

This proposed route is highly modular and relies on high-yielding, well-understood reactions, making it a practical approach for laboratory-scale synthesis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forges a carbon-carbon bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an aryl, vinyl, or pseudo-halide.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an example aryl bromide (e.g., 4-bromoacetophenone).

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., 4-bromoacetophenone, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)

-

Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)

Procedure:

-

Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. The solvent mixture is chosen to ensure all reactants are soluble. The presence of water is often crucial for the transmetalation step.

-

Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a strategic tool for medicinal chemists.

-

Improving Pharmacokinetic Properties: The hydroxyethoxy side chain is a well-known motif used to improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. By incorporating this building block, chemists can directly synthesize analogues with potentially superior drug-like properties.

-

A Handle for Further Functionalization: The terminal primary alcohol provides a convenient attachment point for further chemical modifications. It can be used for conjugation to polymers, attachment to linkers in antibody-drug conjugates (ADCs), or for forming esters and ethers to explore further structure-activity relationships (SAR).

-

Targeting Sialic Acid-Rich Surfaces: Phenylboronic acids are known to form reversible covalent bonds with diols, a feature exploited in designing drugs and diagnostics that target carbohydrates.[7] This includes targeting the overexpressed sialic acid residues on the surface of cancer cells, making this reagent a potential component in the development of targeted cancer therapies.[7]

In materials science, this reagent can be used to synthesize functional polymers and organic materials where its properties can influence self-assembly, sensor development, or the creation of hydrophilic surfaces.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

-

Hazards: This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.[4] Boronic acids can undergo dehydration to form boroxines, so proper storage is key to maintaining reactivity.

Conclusion

This compound is more than just another arylboronic acid. It is a strategically functionalized building block designed to address key challenges in modern drug discovery and materials science. Its ability to participate efficiently in robust C-C bond-forming reactions, combined with the beneficial properties imparted by its hydroxyethoxy side chain, makes it a highly valuable reagent. Understanding its synthesis, reactivity, and the rationale behind its application provides researchers with a powerful tool for the design and creation of novel, functional molecules.

References

-

(Electronic Supporting Information - The Royal Society of Chemistry). (n.d.). Retrieved January 2, 2026, from [Link]

-

(Phenylboronic acid - Wikipedia). (n.d.). Retrieved January 2, 2026, from [Link]

-

(Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information). (n.d.). Retrieved January 2, 2026, from [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]

-

(4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.). (n.d.). Retrieved January 2, 2026, from [Link]

-

((4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C9H13BO3 | CID 55267383 - PubChem). (n.d.). Retrieved January 2, 2026, from [Link]

-

Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1275. [Link]

- (CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents). (n.d.).

-

(Organic Syntheses Procedure). (n.d.). Retrieved January 2, 2026, from [Link]

-

(Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem). (n.d.). Retrieved January 2, 2026, from [Link]

- (US11246933B1 - Biodegradable lipids for the delivery of active agents - Google Patents). (n.d.).

-

(The Strategic Importance of Boronic Acids in Pharmaceutical Synthesis). (2025, October 9). Retrieved January 2, 2026, from [Link]

-

(Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate). (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. 221006-65-1|(4-(2-Hydroxyethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. japsonline.com [japsonline.com]

"solubility of 4-(2-Hydroxyethoxy)phenylboronic acid in organic solvents"

An In-Depth Technical Guide to the Solubility of 4-(2-Hydroxyethoxy)phenylboronic Acid in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical chemistry and analogous data from structurally related boronic acids to offer researchers, scientists, and drug development professionals a robust methodology for solubility assessment. The guide details the physicochemical properties of the target molecule, outlines a rigorous experimental protocol for solubility determination, discusses suitable analytical techniques for quantification, and presents expected solubility trends. The overarching goal is to equip scientists with the necessary tools and theoretical understanding to effectively work with this compound in various organic media, a critical parameter for success in synthesis, purification, formulation, and various applications.

Introduction: The Critical Role of Solubility in the Application of Boronic Acids

Arylboronic acids and their derivatives are indispensable building blocks in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends to medicinal chemistry, where they are integral to the synthesis of a wide array of pharmacologically active molecules, and to materials science for the development of sensors and covalent organic frameworks.[1][3] this compound, with its functionalized side chain, presents unique opportunities for derivatization and modulation of physicochemical properties.

The solubility of any reagent or active pharmaceutical ingredient (API) is a fundamental property that dictates its utility at nearly every stage of the development pipeline. From the initial reaction setup, where solubility influences reaction kinetics and efficiency, to downstream processes like purification and formulation, a thorough understanding of a compound's solubility profile is paramount. For this compound, this understanding is crucial for:

-

Reaction Optimization: The choice of solvent can significantly impact the yield and purity of reactions involving this boronic acid.[1]

-

Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery mechanisms.

This guide will provide a detailed exploration of the factors governing the solubility of this compound and a practical approach to its experimental determination.

Physicochemical Properties and Expected Solubility Profile

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key structural features influencing its solubility are:

-

The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is known to form dimers through hydrogen bonding in the solid state.[4] The boronic acid group also has a tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine, a reaction that is influenced by temperature and the presence of dehydrating agents.[4]

-

The Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in solvents with similar characteristics.

-

The 2-Hydroxyethoxy Group (-OCH₂CH₂OH): This substituent significantly increases the polarity of the molecule and introduces an additional site for hydrogen bonding (both donor and acceptor). This is expected to enhance solubility in polar and protic solvents compared to unsubstituted phenylboronic acid.

Based on these features and data from analogous compounds like phenylboronic acid, we can predict the following solubility trends for this compound:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, tetrahydrofuran (THF)). The ability of these solvents to engage in hydrogen bonding with both the boronic acid and the hydroxyethoxy groups will facilitate dissolution. Phenylboronic acid itself demonstrates high solubility in ethers and ketones.[1][2][3]

-

Moderate Solubility: Expected in solvents of intermediate polarity like chloroform. While chloroform can act as a hydrogen bond donor, its overall polarity is lower than that of alcohols or DMSO.[1][2]

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, methylcyclohexane, and carbon tetrachloride.[1][2][4] The significant polarity of the molecule will prevent effective solvation by these nonpolar media.

The introduction of the isobutoxy group to the phenylboronic acid ring has been shown to generally increase solubility in most organic solvents, which supports the expectation of enhanced solubility for the hydroxyethoxy-substituted analogue.[5]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the boronic acid and hydroxyethoxy groups. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity; chloroform can act as a hydrogen bond donor. |

| Ethers | Diethyl ether, Dipropyl ether | Moderate | Ethers can act as hydrogen bond acceptors. Phenylboronic acid has high solubility in dipropyl ether.[1][2] |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions, insufficient to overcome the solute's polarity. |

| Aliphatic | Hexane, Methylcyclohexane | Very Low | Nonpolar nature provides poor solvation for the polar functional groups. |

Experimental Determination of Solubility

A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method, which involves observing the dissolution of the solid upon controlled heating.[6] This method is advantageous as it can be used to construct a solubility curve over a range of temperatures.

Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

Caption: Workflow for dynamic solubility determination.

Detailed Protocol

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel. This creates a biphasic sample of a precisely known composition.[6]

-

-

Heating and Stirring:

-

The vessel is connected to a circulating bath to control the temperature.

-

The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure thermal and compositional homogeneity.[6]

-

-

Turbidity Monitoring:

-

Equilibrium Temperature Determination:

-

The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp and distinct increase in the measured light intensity.[6]

-

-

Data Collection and Analysis:

-

Repeat the procedure for a range of solute-solvent compositions to gather multiple data points.

-

Plot the mole fraction of the solute against the corresponding equilibrium temperature to construct a solubility curve. This curve provides the solubility of the compound at different temperatures.

-

Analytical Quantification of this compound

For certain applications, such as determining solubility at a fixed temperature (e.g., room temperature) via the shake-flask method, a reliable analytical technique is required to quantify the concentration of the dissolved boronic acid in the saturated solution.

Recommended Analytical Method: UPLC-MS

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and selective method for the quantification of boronic acids.[7][8]

Key Advantages:

-

High Sensitivity and Selectivity: Capable of detecting low concentrations, with limits of detection (LOD) often in the sub-microgram range.[7][8]

-

High Throughput: Modern UPLC systems offer very short run times, often around one minute per sample.[7]

-

Robustness: The method has been validated for a wide range of boronic acids, showing excellent recovery (typically 97-106%) and precision (RSD < 2.0%).[7][8]

UPLC-MS Protocol Outline

-

Sample Preparation:

-

A saturated solution of this compound is prepared by agitating an excess of the solid in the chosen solvent at a constant temperature until equilibrium is reached.

-

The solution is then filtered (e.g., using a 0.22 µm syringe filter) to remove all undissolved solids.

-

An aliquot of the clear supernatant is carefully diluted with the mobile phase to a concentration within the calibrated range of the instrument.

-

-

Chromatographic Conditions (based on general methods for boronic acids): [7]

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity, targeting the [M-H]⁻ ion of this compound.

-

-

Quantification:

-

A calibration curve is generated using certified standards of this compound of known concentrations.

-

The concentration of the unknown sample is determined by interpolating its response from the calibration curve.

-

The following diagram illustrates the relationship between the experimental solubility determination and the analytical quantification workflow.

Caption: Relationship between solubility experiment and analytical quantification.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By leveraging data from analogous phenylboronic acid derivatives, we have established a set of expected solubility trends that can guide solvent selection in research and development.[1][2][3][5] The detailed experimental and analytical protocols provided herein offer a robust framework for obtaining precise and accurate quantitative solubility data.

For researchers and drug development professionals, a systematic study of the solubility of this compound across a range of pharmaceutically relevant solvents and temperatures is a critical next step. This data will not only facilitate the optimization of synthetic and purification processes but also provide essential information for pre-formulation and formulation development, ultimately accelerating the journey from laboratory discovery to practical application.

References

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Benchchem.

- A Comparative Guide to Analytical Methods for Quantifying 2-Borono-4,5-dimethoxybenzoic Acid Derivatives. Benchchem.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. Benchchem.

- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical.

- Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- Phenylboronic acid. Wikipedia.

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

"spectroscopic data (NMR, IR, MS) of 4-(2-Hydroxyethoxy)phenylboronic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Hydroxyethoxy)phenylboronic acid

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and a flexible hydroxyethoxy side chain, makes it a versatile building block. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing, bioconjugation, and as a key component in Suzuki-Miyaura cross-coupling reactions.[1] The hydroxyethoxy group enhances aqueous solubility and provides a reactive handle for further chemical modification.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally verified spectra for this specific compound are not widely available in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The protocols and interpretations herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization and quality control of this important chemical entity.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and even ¹¹B NMR provide complementary information to confirm its identity and purity.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for analyzing boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) or methanol (CD₃OD).

-

Causality: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, and this equilibrium can be solvent-dependent, complicating spectra.[1] Furthermore, protic solvents like CD₃OD can lead to rapid exchange of the B(OH)₂ and the side-chain OH protons, potentially broadening or obscuring these signals. DMSO-d₆ is a polar, aprotic solvent that effectively solubilizes the compound while minimizing these exchange and dehydration phenomena, allowing for the clear observation of all relevant proton signals, including the hydroxyl groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. The expected spectrum in DMSO-d₆ is detailed below.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment | Rationale & Comparative Insights |

| ~7.90 | s (broad) | 2H | B(OH )₂ | Boronic acid protons often appear as a broad singlet due to quadrupole broadening from the adjacent boron atom and potential exchange. Its chemical shift is concentration and water-content dependent. |

| ~7.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to B) | These protons are deshielded by the electron-withdrawing boronic acid group. In the similar 4-hydroxyphenylboronic acid, these protons appear around 7.65 ppm.[2] |

| ~6.95 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to O) | These protons are shielded by the electron-donating effect of the ether oxygen, shifting them significantly upfield compared to their ortho-B counterparts. |

| ~4.85 | t, J ≈ 5.0 Hz | 1H | OH | The terminal hydroxyl proton signal is expected to be a triplet due to coupling with the adjacent methylene group (-CH₂-OH). |

| ~4.05 | t, J ≈ 4.5 Hz | 2H | Ar-O-CH ₂ | This methylene group is adjacent to the aromatic ring and the ether oxygen, resulting in a downfield shift. |

| ~3.70 | q, J ≈ 4.5, 5.0 Hz | 2H | CH ₂-OH | This methylene group is coupled to both the other methylene group and the terminal OH proton. It appears as a quartet (or triplet of triplets). |

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Provisional Assignment | Rationale & Comparative Insights |

| ~160.5 | C -OAr | The aromatic carbon directly attached to the ether oxygen is significantly deshielded and appears furthest downfield among the ring carbons. For 4-methoxyphenylboronic acid, this peak is at ~162 ppm. |

| ~136.5 | C -B | The ipso-carbon attached to the boron atom. This peak is often broadened due to quadrupolar relaxation of the boron nucleus and can sometimes be difficult to observe. |

| ~130.0 | C -H (ortho to B) | Aromatic CH carbons ortho to the boronic acid group. |

| ~114.5 | C -H (ortho to O) | Aromatic CH carbons ortho to the ether oxygen, shielded by its electron-donating effect. |

| ~69.0 | Ar-O-C H₂ | The carbon of the methylene group adjacent to the aromatic ring. |

| ~60.0 | C H₂-OH | The carbon of the terminal methylene group, shielded relative to the other methylene carbon. |

Protocol: NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of high-purity DMSO-d₆ (≥99.9% D). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[3]

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow solvent peak linewidth.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay ensures quantitative accuracy for all carbons).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[3]

Caption: Standard workflow for NMR analysis.

Chapter 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale: Interpreting Key Vibrational Modes

For this compound, the IR spectrum is dominated by characteristic absorptions from its hydroxyl, aromatic, ether, and boronic acid groups. The O-H stretching region is particularly informative. In the solid state, extensive hydrogen bonding, often leading to dimerization of the boronic acid moieties, results in a very broad absorption band.[1]

Table 3: Predicted Characteristic IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500-3200 | Strong, Broad | O-H stretch | Overlapping signals from the B(OH)₂ and terminal C-OH groups, broadened by extensive hydrogen bonding. |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the phenyl ring.[4] |

| 2950-2850 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the two -CH₂- groups in the ethoxy chain. |

| ~1605, ~1510 | Medium-Strong | Aromatic C=C stretch | Phenyl ring skeletal vibrations. |

| ~1350 | Strong | B-O stretch | A key diagnostic band for the boronic acid functional group.[5][6] |

| ~1245 | Strong | Aryl-O stretch | Asymmetric C-O-C stretching of the aryl ether linkage. |

| ~1080 | Strong | Aliphatic C-O stretch | C-O stretching of the terminal alcohol and the ether linkage. |

Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.[7]

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Spectrum Acquisition:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum should be baseline-corrected and analyzed for the presence of the characteristic peaks listed in Table 3.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is a highly sensitive technique critical for confirming mass and investigating fragmentation patterns.

Expertise & Rationale: Ionization Method

Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound. ESI is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation, making molecular weight determination straightforward. It can be run in both positive and negative ion modes.

-

Negative Ion Mode (ESI-): This mode is often highly sensitive for boronic acids. The molecule can readily deprotonate at one of the boronic acid hydroxyls or the terminal alcohol to form the [M-H]⁻ ion.

-

Positive Ion Mode (ESI+): Adduct formation with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ is common. The protonated molecule [M+H]⁺ may also be observed.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₁BO₄

-

Exact Mass: 182.0750

-

Molecular Weight: 181.98

Expected Ions (ESI):

-

[M-H]⁻: m/z 181.0677 (High abundance in negative mode)

-

[M+H]⁺: m/z 183.0823 (Possible in positive mode)

-

[M+Na]⁺: m/z 205.0642 (Common adduct in positive mode)

A potential fragmentation pathway in MS/MS analysis could involve the loss of the hydroxyethoxy side chain.

Caption: A potential fragmentation pathway in ESI-MS/MS.

Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water.

-

LC-MS System: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

-

Chromatography (Optional but recommended): A short C18 column can be used to separate the analyte from any impurities before it enters the mass spectrometer.

-

Mass Spectrometer Settings (ESI-):

-

Ion Mode: Negative.

-

Mass Range: m/z 50–500.

-

Capillary Voltage: 3–4 kV.

-

Source Temperature: 100–150 °C.

-

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Data Analysis: Analyze the spectrum for the presence of the expected molecular ions, particularly the [M-H]⁻ ion at m/z 181.07. High-resolution mass spectrometry (e.g., TOF or Orbitrap) can be used to confirm the elemental composition by matching the exact mass.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. By combining the detailed structural insights from ¹H and ¹³C NMR, the functional group identification from FTIR, and the molecular weight verification from MS, researchers can proceed with confidence in using this versatile compound for their synthetic and developmental applications. The provided protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyphenylboronic acid(71597-85-8) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

A Senior Application Scientist's Guide to 4-(2-Hydroxyethoxy)phenylboronic Acid: Sourcing, Purity, and Application

Introduction

4-(2-Hydroxyethoxy)phenylboronic acid stands as a pivotal building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive boronic acid moiety and a hydrophilic hydroxyethoxy side chain, makes it an invaluable reagent for creating complex molecules with tailored properties. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in pharmaceutical development.[1] The hydroxyethoxy group not only enhances aqueous solubility but also provides a handle for further functionalization, making this reagent particularly attractive for applications in drug discovery, diagnostics, and materials science.[2][3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, purity assessment, and critical handling procedures for this compound. Understanding these aspects is paramount to ensuring the reliability, reproducibility, and success of synthetic endeavors.

Physicochemical Properties and Commercial Availability

This compound is typically available as a white to off-white solid. Its key properties are summarized below.

| Property | Value |

| CAS Number | 221006-65-1 |

| Molecular Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| Typical Appearance | White to off-white solid |

| Canonical SMILES | OCCOC1=CC=C(B(O)O)C=C1 |

Commercial Sourcing

A variety of chemical suppliers offer this compound, generally with purities suitable for research and development purposes. When sourcing this material, it is critical to obtain a batch-specific Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Typical Purity | Storage Recommendation |

| BLD Pharm | ≥95% | Inert atmosphere, 2-8°C[4] |

| AiFChem | 95% | Research use only[5] |

| Fluorochem | 97% | - |

| Ambeed, Inc. | 97% | Inert atmosphere, 2-8°C |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Availability and specifications are subject to change.

Stability, Storage, and Handling: Mitigating Degradation